Cas no 1483414-14-7 (1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl-)
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl- structure](https://nl.kuujia.com/scimg/cas/1483414-14-7x500.png)
1483414-14-7 structure
Productnaam:1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl-
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl-
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
- EN300-712095
- AKOS015546830
- CS-0274001
- 1-[4-(azetidin-3-yl)piperazin-1-yl]-3-methylbutan-1-one
- 1483414-14-7
-
- Inchi: 1S/C12H23N3O/c1-10(2)7-12(16)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,3-9H2,1-2H3
- InChI-sleutel: WPRZCNGZBYVISI-UHFFFAOYSA-N
- LACHT: C(N1CCN(C2CNC2)CC1)(=O)CC(C)C
Berekende eigenschappen
- Exacte massa: 225.184112366g/mol
- Monoisotopische massa: 225.184112366g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 243
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.2
- Topologisch pooloppervlak: 35.6Ų
Experimentele eigenschappen
- Dichtheid: 1.071±0.06 g/cm3(Predicted)
- Kookpunt: 370.2±37.0 °C(Predicted)
- pka: 10.81±0.40(Predicted)
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712095-1.0g |
1-[4-(azetidin-3-yl)piperazin-1-yl]-3-methylbutan-1-one |
1483414-14-7 | 1g |
$0.0 | 2023-06-07 |
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-3-methyl- Gerelateerde literatuur
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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